Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A similar compound used as an intermediate in the synthesis of ciprofloxacin hydrochloride.
Methyl 3-sulfanylbenzoate: Another compound with a sulfanyl group, used in various chemical reactions.
Uniqueness
Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of functional groups and its pyrido[2,3-d]pyrimidine core. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H14ClN3O3S |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14ClN3O3S/c1-3-18-11-8(12(19)17-14(18)22)7(13(20)21-2)9(15)10(16-11)6-4-5-6/h6H,3-5H2,1-2H3,(H,17,19,22) |
InChI Key |
OWLPPTAVVBLHND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C(=O)NC1=S)C(=O)OC)Cl)C3CC3 |
Origin of Product |
United States |
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